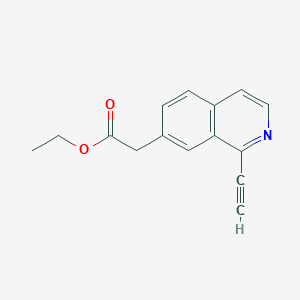
Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate is an organic compound that belongs to the class of esters It features an ethyl group attached to the acetate moiety, which is further connected to an isoquinoline ring substituted with an ethynyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline ring is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the ethynylisoquinoline derivative with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Isoquinoline Derivatives: Utilizing large reactors for the Pictet-Spengler reaction.
Efficient Coupling Reactions: Employing continuous flow reactors for the Sonogashira coupling to ensure high yield and purity.
Automated Esterification: Using automated systems for the esterification process to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of isoquinoline-7-carboxylic acid derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(quinoxalin-2(1H)-on-3-yl)acetate
- Ethyl 2-(quinolin-2-yl)acetate
- Ethyl 2-(1-ethynylquinolin-7-yl)acetate
Uniqueness
Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate is unique due to its ethynyl substitution on the isoquinoline ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
2044704-97-2 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
ethyl 2-(1-ethynylisoquinolin-7-yl)acetate |
InChI |
InChI=1S/C15H13NO2/c1-3-14-13-9-11(10-15(17)18-4-2)5-6-12(13)7-8-16-14/h1,5-9H,4,10H2,2H3 |
Clave InChI |
RKIHJDNCJUGSII-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC2=C(C=C1)C=CN=C2C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



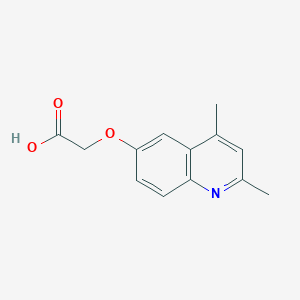

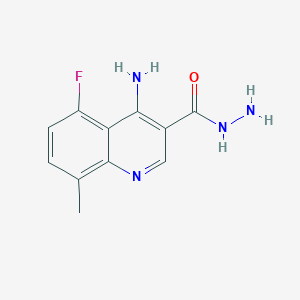
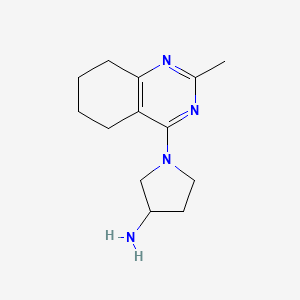


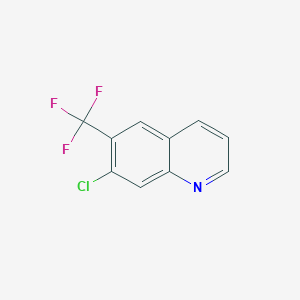


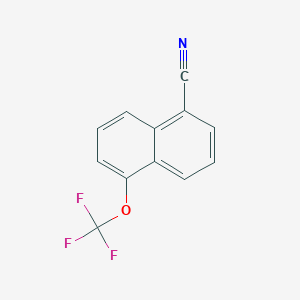


![(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one](/img/structure/B11873771.png)
